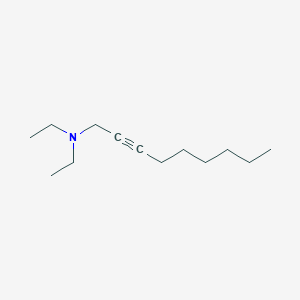
Dimethyl 1,2-benzenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2-benzenedisulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a benzene ring, with each sulfonate group further bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-benzenedisulfonate typically involves the sulfonation of dimethylbenzene (xylene) followed by the esterification of the resulting sulfonic acid. The reaction conditions often include the use of sulfur trioxide or oleum as sulfonating agents, and methanol for esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient sulfonation and esterification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1,2-benzenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 1,2-benzenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonated compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl 1,2-benzenedisulfonate exerts its effects involves interactions with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, potentially altering their activity and function. The compound may also influence cellular signaling pathways, leading to changes in cellular responses .
Similar Compounds:
- Dimethyl 1,3-benzenedisulfonate
- Dimethyl 1,4-benzenedisulfonate
- Dimethyl 2,4-benzenedisulfonate
Comparison: this compound is unique due to the specific positioning of the sulfonate groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
| 82975-59-5 | |
Fórmula molecular |
C8H10O6S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
dimethyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3 |
Clave InChI |
OUVUDMURERSZSE-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


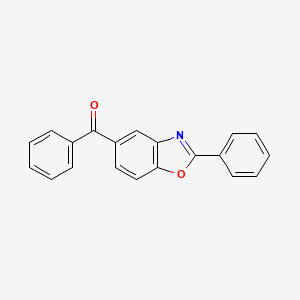
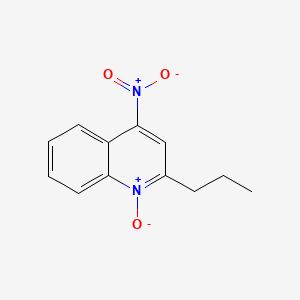
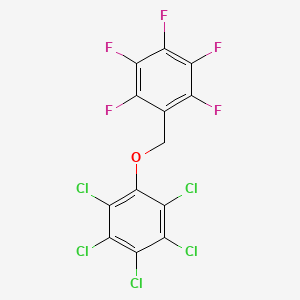
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
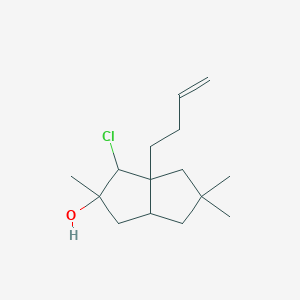
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
